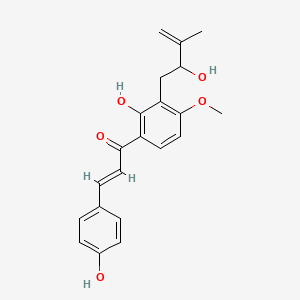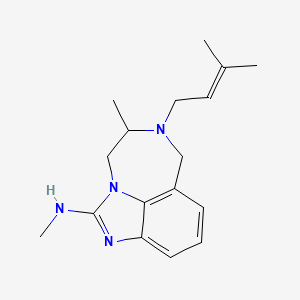
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- is a complex heterocyclic compound It belongs to the class of imidazo-benzodiazepines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzodiazepine derivative, the imidazo ring can be introduced through a series of cyclization reactions involving reagents like phosphorus oxychloride and amines.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable processes. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of HIV-1 reverse transcriptase inhibition.
Medicine: Explored for its therapeutic potential in treating viral infections and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity. This inhibition is achieved through the formation of stable complexes with the enzyme, thereby blocking the replication of the virus . The molecular pathways involved include the disruption of the enzyme’s active site and interference with its catalytic function .
Comparison with Similar Compounds
Similar Compounds
- Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-thione
- Imidazo(1,2-a)pyridines
Uniqueness
What sets Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,5-dimethyl-6-(3-methyl-2-butenyl)- apart from similar compounds is its specific structural configuration, which imparts unique biological activities. Its ability to inhibit HIV-1 reverse transcriptase with high specificity and potency makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
136722-80-0 |
|---|---|
Molecular Formula |
C17H24N4 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N,11-dimethyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-amine |
InChI |
InChI=1S/C17H24N4/c1-12(2)8-9-20-11-14-6-5-7-15-16(14)21(10-13(20)3)17(18-4)19-15/h5-8,13H,9-11H2,1-4H3,(H,18,19) |
InChI Key |
DLPSRMHYLNFVTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=CC=C3N=C2NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


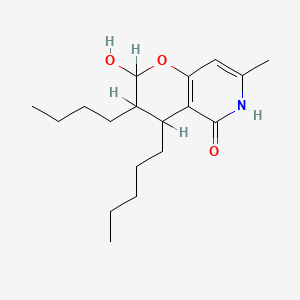
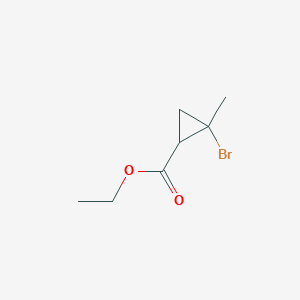
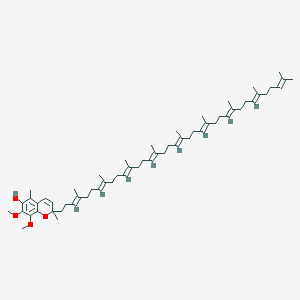
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
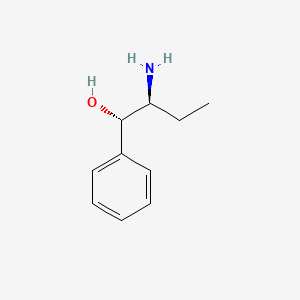
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
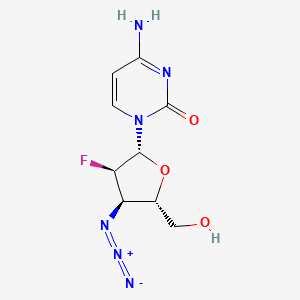
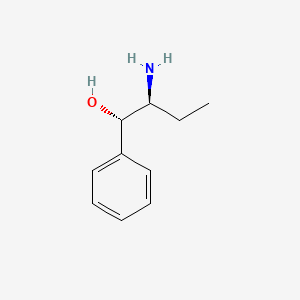
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
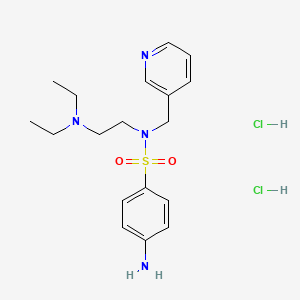
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)

